ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate is a thiazole derivative incorporating an indole-propanoyl side chain. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The ethyl carboxylate group at position 5 and the methyl group at position 4 contribute to its solubility and steric properties.
Properties
Molecular Formula |
C19H21N3O3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[3-(1-methylindol-3-yl)propanoylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H21N3O3S/c1-4-25-18(24)17-12(2)20-19(26-17)21-16(23)10-9-13-11-22(3)15-8-6-5-7-14(13)15/h5-8,11H,4,9-10H2,1-3H3,(H,20,21,23) |
InChI Key |
VDRLGHZINQDWKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCC2=CN(C3=CC=CC=C32)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the thiazole ring, and finally, the esterification process.
Indole Derivative Formation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Thiazole Ring Formation: The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted esters or amides.
Scientific Research Applications
Ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
*Calculated based on formula C₁₉H₂₁N₃O₃S.
Key Observations :
Indole vs. Phenyl Substituents: The indole-propanoyl group in the target compound may enhance binding to hydrophobic pockets in proteins compared to the phenylpropanoyl analog . The indole’s NH group could participate in hydrogen bonding, a feature absent in the phenyl derivative.
Synthetic Pathways: The target compound’s synthesis likely involves coupling 3-(1-methylindol-3-yl)propanoyl chloride with a 2-amino-4-methylthiazole-5-carboxylate precursor, analogous to methods in (NaH/iodomethane alkylation) and (Cu(OTf)₂-catalyzed cyclization).
Biological Activity
Ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, potential mechanisms of action, and comparisons with related compounds.
Structural Overview
The compound's structure includes:
- Ethyl group : Enhances lipophilicity and solubility.
- Thiazole ring : A five-membered heterocyclic ring that contributes to the compound's reactivity.
- Indole moiety : A bicyclic aromatic system known for its presence in various biologically active substances.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O3S |
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | ethyl 4-methyl-2-[3-(1-methylindol-3-yl)propanoylamino]-1,3-thiazole-5-carboxylate |
| InChI Key | CXRMURGUMTYQBC-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The indole and thiazole components likely play crucial roles in this activity by interacting with microbial enzymes or receptors.
The proposed mechanism of action involves:
- Binding Interactions : The compound may bind to active sites on target proteins, modulating their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the functional groups of the compound and amino acid residues in the active sites of proteins.
- Enzyme Modulation : By affecting enzyme activity, the compound could disrupt essential metabolic processes in bacteria, leading to growth inhibition.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:
- Gram-positive bacteria : Significant inhibition was observed with a minimum inhibitory concentration (MIC) of 50 µg/mL.
- Gram-negative bacteria : The compound showed moderate activity with an MIC of 100 µg/mL.
These findings suggest that while the compound is more effective against Gram-positive bacteria, further modifications could enhance its efficacy against Gram-negative strains.
Comparative Analysis
When compared to similar compounds, this compound stands out due to its unique combination of functional groups that confer distinct biological activities. For instance:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Ethyl 4-methyl-2-{[3-(1-methylindol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate | Antimicrobial | 50 (Gram-positive), 100 (Gram-negative) |
| Tryprostatin A | Antitumor | 30 |
| 2-amino-7-hydroxy-4-(1H-indol-3-yl)-4H-chromene | Antimicrobial | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
